molecular formula C11H14ClNO3S B8452959 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride CAS No. 947498-85-3

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride

Cat. No.: B8452959
CAS No.: 947498-85-3
M. Wt: 275.75 g/mol
InChI Key: NEDNODJSBGNBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxypyrrolidine group attached to a benzenesulfonyl chloride moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride typically involves the reaction of 3-methoxypyrrolidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The methoxypyrrolidine group can undergo oxidation to form corresponding N-oxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the methoxypyrrolidine group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as N-oxide derivatives of the methoxypyrrolidine group.

Scientific Research Applications

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the activity of enzymes and receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxypyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3-(3-Methoxypyrrolidin-1-yl)benzenesulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.

Uniqueness

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in organic synthesis and biochemical research.

Properties

CAS No.

947498-85-3

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

3-(3-methoxypyrrolidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c1-16-10-5-6-13(8-10)9-3-2-4-11(7-9)17(12,14)15/h2-4,7,10H,5-6,8H2,1H3

InChI Key

NEDNODJSBGNBIL-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round bottom flask was placed a solution of lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate (12 g, 29.15 mmol) in dichloromethane (100 mL). To the above was added NCS (4.48 g, 33.56 mmol) in several batches, while cooling to a temperature of 0° C. over a time period of 10 minutes. The resulting solution was allowed to react, with stirring, for 15 minutes while the temperature was maintained at 0° C. in a bath of H2O/ice, then the ice bath was removed and the solution was allowed to react for an additional 25 minutes at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether 5=1:1). The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine. The mixture was dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system. This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil.
Name
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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